molecular formula C23H20O6 B1251559 Pseudosemiglabrin

Pseudosemiglabrin

Cat. No. B1251559
M. Wt: 392.4 g/mol
InChI Key: XTIQPKJOGKMOSY-HJNYFJLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudosemiglabrin is a natural product found in Tephrosia purpurea and Tephrosia nubica with data available.

Scientific Research Applications

Anticancer Properties and Cytotoxicity

Pseudosemiglabrin, isolated from Tephrosia apollinea, has shown notable anticancer properties. The compound was tested for its cytotoxicity against various cancer cell lines, including leukemia, prostate, and breast cancer, and exhibited significant antiproliferative effects. Importantly, pseudosemiglabrin displayed selective toxicity, meaning it affected cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent. The stereochemical structure of pseudosemiglabrin was confirmed through comprehensive spectroscopic methods and X-ray crystallographic analysis, ensuring the accuracy of the studies and the reliability of the results (Majid, 2018), (Hassan et al., 2014).

Biochemical Transformation and Structural Analysis

Microbial Transformation and Structural Elucidation

Pseudosemiglabrin was obtained through the microbial transformation of glabratephrin by Aspergillus niger. This process involved a structural transformation from a spiro into a fused system, indicating the dynamic nature and potential chemical versatility of pseudosemiglabrin. The transformed compound's structure was thoroughly analyzed using advanced NMR studies and mass spectrometry, providing a clear understanding of its molecular framework (Mohamed, Khalafallah, & Yousof, 2008).

Chemical Biomarkers and Plant Analysis

Quantification in Plant Analysis

A novel methodology using High Performance Thin Layer Chromatography (HPTLC) was developed for the determination and quantification of pseudosemiglabrin in Tephrosia apollinea. This approach allows for rapid screening of active components and is beneficial for analyzing and ensuring the quality of raw materials and formulations containing Tephrosia species. It underscores the relevance of pseudosemiglabrin as a major component in Tephrosia apollinea and aids in understanding its distribution and concentration in different parts of the plant (Hassan & Hamil, 2020).

properties

Product Name

Pseudosemiglabrin

Molecular Formula

C23H20O6

Molecular Weight

392.4 g/mol

IUPAC Name

[(12S,15S,16R)-14,14-dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate

InChI

InChI=1S/C23H20O6/c1-12(24)26-21-19-18-16(28-22(19)29-23(21,2)3)10-9-14-15(25)11-17(27-20(14)18)13-7-5-4-6-8-13/h4-11,19,21-22H,1-3H3/t19-,21+,22+/m1/s1

InChI Key

XTIQPKJOGKMOSY-HJNYFJLDSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]2[C@@H](OC3=C2C4=C(C=C3)C(=O)C=C(O4)C5=CC=CC=C5)OC1(C)C

Canonical SMILES

CC(=O)OC1C2C(OC3=C2C4=C(C=C3)C(=O)C=C(O4)C5=CC=CC=C5)OC1(C)C

synonyms

pseudosemiglabrin
pseudosemiglabrin, (7aalpha,10alpha,10aalpha)-(-)-isomer
semiglabrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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